Dimethyl 2-bromopentanedioate Dimethyl 2-bromopentanedioate
Brand Name: Vulcanchem
CAS No.: 760-94-1
VCID: VC1966306
InChI: InChI=1S/C7H11BrO4/c1-11-6(9)4-3-5(8)7(10)12-2/h5H,3-4H2,1-2H3
SMILES: COC(=O)CCC(C(=O)OC)Br
Molecular Formula: C7H11BrO4
Molecular Weight: 239.06 g/mol

Dimethyl 2-bromopentanedioate

CAS No.: 760-94-1

Cat. No.: VC1966306

Molecular Formula: C7H11BrO4

Molecular Weight: 239.06 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 2-bromopentanedioate - 760-94-1

Specification

CAS No. 760-94-1
Molecular Formula C7H11BrO4
Molecular Weight 239.06 g/mol
IUPAC Name dimethyl 2-bromopentanedioate
Standard InChI InChI=1S/C7H11BrO4/c1-11-6(9)4-3-5(8)7(10)12-2/h5H,3-4H2,1-2H3
Standard InChI Key MUPSZQADJPIQMZ-UHFFFAOYSA-N
SMILES COC(=O)CCC(C(=O)OC)Br
Canonical SMILES COC(=O)CCC(C(=O)OC)Br

Introduction

Chemical Identity and Physical Properties

Dimethyl 2-bromopentanedioate, with CAS number 760-94-1, is a brominated dicarboxylic acid ester with distinct physical and chemical characteristics that make it suitable for various chemical transformations.

PropertyValue
Molecular FormulaC₇H₁₁BrO₄
Molecular Weight239.06 g/mol
Density1.452 g/cm³
Boiling Point240.3°C at 760 mmHg
Flash Point99.1°C
Physical StateLiquid
IUPAC NameDimethyl 2-bromopentanedioate

The structural information provides further insight into the compound's chemical behavior and reactivity patterns :

Structural IdentifierValue
SMILESCOC(=O)CCC(C(=O)OC)Br
InChIInChI=1S/C7H11BrO4/c1-11-6(9)4-3-5(8)7(10)12-2/h5H,3-4H2,1-2H3
InChI KeyMUPSZQADJPIQMZ-UHFFFAOYSA-N

Synthesis Methods

Laboratory Synthesis

The primary method for synthesizing dimethyl 2-bromopentanedioate involves the bromination of dimethyl pentanedioate. This reaction typically employs bromine (Br₂) in solvents such as carbon tetrachloride (CCl₄) or acetic acid (CH₃COOH). The reaction conditions must be carefully controlled to ensure selective bromination at the α-position.

Industrial Production

Industrial production of dimethyl 2-bromopentanedioate follows a multi-step process :

  • Esterification of glutaric acid with methanol to produce dimethyl glutarate, catalyzed by a strong acid such as sulfuric acid

  • Bromination of dimethyl glutarate using bromine under controlled conditions

  • Purification of the final product through distillation or recrystallization techniques

In industrial settings, continuous flow reactors are often employed to maintain consistent reaction conditions and improve yields . The use of catalysts and optimization of reaction parameters enhances the efficiency of the process and ensures high-quality product formation.

Chemical Reactivity

The chemical behavior of dimethyl 2-bromopentanedioate is primarily governed by its electrophilic α-carbon bearing the bromine atom and the two ester functionalities. This unique structure allows for various chemical transformations that make the compound valuable in organic synthesis.

Nucleophilic Substitution Reactions

The α-bromo group serves as an excellent leaving group in nucleophilic substitution reactions. Common nucleophiles that react with dimethyl 2-bromopentanedioate include:

  • Hydroxide ions (OH⁻) leading to α-hydroxy esters

  • Alkoxide ions (RO⁻) producing α-alkoxy esters

  • Amines (RNH₂) yielding α-amino esters

These reactions typically occur under basic conditions using reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in appropriate solvents .

Reduction Reactions

The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous ether. This transformation leads to the formation of corresponding diols, which are important intermediates in organic synthesis .

Hydrolysis Reactions

Under acidic or basic conditions, the ester groups undergo hydrolysis to form the corresponding carboxylic acids. This reaction is commonly performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous media .

Applications in Chemical Research

Organic Synthesis

Research Findings on Biological Activity

Preliminary studies suggest that compounds structurally similar to dimethyl 2-bromopentanedioate exhibit potential antimicrobial activity. The compound's structural features make it a candidate for further investigation in antimicrobial research.

Research has also explored the compound's role as an enzyme inhibitor in metabolic pathways. These studies provide insights into the potential therapeutic applications of dimethyl 2-bromopentanedioate derivatives.

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structural characteristics of dimethyl 2-bromopentanedioate. The compound shows distinct signals in both ¹H NMR and ¹³C NMR spectra, which are useful for structural verification and quality control .

Carbon chemical shifts are typically reported in parts per million (ppm) using internal standards such as residual chloroform (77.16 ppm) or dimethyl sulfoxide (39.52 ppm) .

Comparison with Structural Analogs

Dimethyl 2-bromopentanedioate can be compared with several structural analogs to understand the effect of different substituents on chemical properties and reactivity:

CompoundKey DifferencesEffect on Reactivity
Diethyl 2-bromopentanedioateContains ethyl ester groups instead of methylSlightly decreased reactivity, increased solubility in non-polar solvents
Dimethyl 2-chloropentanedioateContains chlorine instead of bromineDecreased reactivity in nucleophilic substitution reactions
Diethyl 2,4-dibromopentanedioateContains two bromine atoms at positions 2 and 4Enhanced electrophilicity, more complex reaction patterns

The uniqueness of dimethyl 2-bromopentanedioate lies in its specific reactivity profile, influenced by the presence of the bromine atom as an excellent leaving group in nucleophilic substitution reactions .

QuantityPrice Range (EUR)Purity
250 mg29.00 - 109.0095.0-95.0%
1 g75.00 - 166.0095.0-95.0%
5 g274.00 - 584.0095.0-95.0%
2500 mg410.00Min. 95%

These prices are indicative and may vary depending on the supplier, purity specifications, and other factors .

Predicted Collision Cross Section Data

Advanced analytical techniques provide additional physical data about dimethyl 2-bromopentanedioate. The predicted collision cross-section (CCS) values for various adducts of the compound are valuable for mass spectrometry applications:

Adductm/zPredicted CCS (Ų)
[M+H]+238.99135141.3
[M+Na]+260.97329141.0
[M+NH4]+256.01789143.9
[M+K]+276.94723143.9
[M-H]-236.97679137.7
[M+Na-2H]-258.95874140.5
[M]+237.98352138.7
[M]-237.98462138.7

These values are particularly useful in analytical chemistry for compound identification and characterization .

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